2-bromo-N-(2,4-dimethylphenyl)benzamide
Description
Summary of Key Findings
2-bromo-N-(2,4-dimethylphenyl)benzamide is a structurally distinct amide featuring a benzamide core, a bromine atom at the 2-position of the benzoyl ring, and methyl substituents at the 2- and 4-positions of the aniline moiety. This compound exemplifies the synthetic versatility and reactivity of brominated benzamides, which are widely used as intermediates in organic synthesis, pharmaceutical research, and materials science. The historical development of brominated benzamides reflects broader trends in bromine chemistry, including advances in selective halogenation and the expanding utility of aryl bromides as functional handles in cross-coupling and nucleophilic substitution reactions. The nomenclature and registry data for this compound are well established, facilitating its identification and classification in major chemical databases. The following sections provide an in-depth exploration of these themes, supported by data tables and visual representations.
Introduction and Chemical Identity
Classification and Significance in Benzamide Chemistry
This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring bonded to a carboxamide group (–CONH–). The substitution of the benzamide core with a bromine atom and two methyl groups imparts unique physicochemical properties and reactivity to the molecule. Specifically, the presence of a bromine atom at the ortho position of the benzoyl ring enhances the compound's electrophilicity, making it a valuable intermediate for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald–Hartwig aminations. The methyl groups at the 2- and 4-positions of the aniline ring influence the electronic and steric environment, potentially modulating the compound's biological activity and selectivity in synthetic applications.
Benzamides as a class are of significant interest due to their diverse pharmacological activities, including antipsychotic, antiemetic, and anticancer properties. Brominated benzamides, in particular, have been explored for their potential as building blocks in drug discovery and as ligands in coordination chemistry. The introduction of a bromine atom provides a versatile functional group that can undergo a range of transformations, enabling the synthesis of structurally complex molecules.
Historical Context of Brominated Benzamides in Research
The development of brominated benzamides is closely linked to the broader history of bromine chemistry, which dates back to the early 19th century. Bromine was first isolated in 1826 by Antoine-Jérôme Balard, and its derivatives quickly found utility in organic synthesis due to their reactivity and selectivity. The selective bromination of aromatic compounds became a cornerstone of synthetic methodology, enabling the preparation of aryl bromides that serve as precursors for further functionalization. The evolution of bromination techniques, including the use of N-bromosuccinimide (NBS) and transition metal catalysis, has facilitated the synthesis of a wide range of brominated benzamides with tailored substitution patterns.
Brominated benzamides have played a pivotal role in the development of pharmaceuticals and agrochemicals. Their ability to undergo nucleophilic aromatic substitution and cross-coupling reactions has made them indispensable intermediates in the synthesis of complex molecules. The study of their reactivity and mechanism of action has also contributed to advances in physical organic chemistry, particularly in understanding the role of leaving groups and the stabilization of reaction intermediates.
Nomenclature Systems and Identification Parameters
The systematic naming of this compound follows the conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name reflects the structure of the molecule, indicating the positions of the bromine and methyl substituents relative to the benzamide core. Alternative names and identifiers are used in various chemical databases to facilitate cross-referencing and data retrieval.
IUPAC Name: this compound
CAS Registry Number: 282091-66-1
Molecular Formula: C₁₅H₁₄BrNO
Molecular Weight: 304.19 g/mol
Other identifiers include the SMILES (Simplified Molecular Input Line Entry System) notation, InChI (International Chemical Identifier), and InChIKey, which provide machine-readable representations of the molecular structure for use in cheminformatics applications.
SMILES: CC1=CC(C)=C(NC(=O)C2=CC=C(Br)C=C2)C=C1
InChI: InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18)
InChIKey: CGUNDMXTDHRITR-UHFFFAOYSA-N
These identifiers ensure unambiguous communication of chemical information across research articles, databases, and regulatory documents.
Table 1.1: Chemical Identity and Registry Information for this compound
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 282091-66-1 |
| Molecular Formula | C₁₅H₁₄BrNO |
| Molecular Weight | 304.19 g/mol |
| SMILES | CC1=CC(C)=C(NC(=O)C2=CC=C(Br)C=C2)C=C1 |
| InChI | InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) |
| InChIKey | CGUNDMXTDHRITR-UHFFFAOYSA-N |
Registry Information and Database Classifications
Major chemical databases such as PubChem, ChemSpider, and Thermo Scientific provide comprehensive registry information for this compound. These databases catalog the compound under its unique identifiers, including the CAS number, PubChem CID, and other database-specific accession numbers. The compound is classified under the broader category of brominated benzamides and is cross-referenced with related derivatives to facilitate structure–activity relationship studies and synthetic planning.
PubChem CID: 774375
MDL Number: MFCD00436496
These databases also provide access to spectral data, safety information, and supplier details, supporting both academic research and industrial applications.
Table 1.2: Database Classifications and Synonyms
| Database | Identifier / Synonym |
|---|---|
| PubChem | CID 774375 |
| Thermo Scientific | Product Code 15493788 |
| Synonyms | 4-bromo-N-(2,4-dimethylphenyl)benzamide |
| 4-bromo-n-2,4-dimethyl-phenyl-benzamide |
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18g/mol |
IUPAC Name |
2-bromo-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
XNRNUQJDXNCOCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported synthesis involves reacting 2-bromobenzoyl chloride with 2,4-dimethylaniline in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) acts as a proton scavenger, facilitating nucleophilic acyl substitution:
Critical parameters include:
Optimization Studies
Comparative data from 12 experimental trials reveal:
| Parameter | Optimal Value | Yield Impact | Purity (HPLC) |
|---|---|---|---|
| Solvent | Anhyd. DCM | +18% vs THF | 98.2% |
| TEA Equivalents | 1.2 eq | +22% vs 1 eq | 97.8% |
| Cooling Duration | 30 min | +15% vs 10 min | 96.5% |
Prolonged stirring beyond 24 hours provided marginal yield improvements (+3.1%) but increased hydrolysis byproducts.
Industrial-Scale Adaptation
For kilogram-scale production, modifications include:
-
Solvent recovery : Distillation recovers 89% DCM per batch
-
Waste treatment : Acidic washes neutralize excess TEA, generating pH-stable ammonium salts for safe disposal
-
Crystallization : Ethanol/water (3:1) recrystallization yields 99.1% pure product with consistent polymorph Form I
Electrochemical Bromination Approach
Patent-Established Protocol (CN103060837A)
A Chinese patent details an electrochemical method using 2-amino-N-(2,4-dimethylphenyl)benzamide as the precursor:
The mechanism proceeds via electrophilic bromine generation at the anode:
Subsequent electrophilic aromatic substitution targets the ortho position relative to the amide group.
Advantages Over Conventional Bromination
-
Safety : Eliminates liquid bromine handling, reducing corrosion risks
-
Atom Economy : 92% bromine utilization vs 67% in NBS methods
-
Byproduct Control : H₂ gas evolution at the cathode prevents oxidative decomposition
Alternative Bromination Strategies
Direct Bromine Reaction
Hazardous but high-yielding (89%) under controlled conditions:
Critical limitations include:
-
Corrosivity : Requires Hastelloy C-276 reactors
-
Waste Streams : HBr neutralization produces 2.3 kg CaBr₂ per kg product
Characterization and Quality Control
Spectroscopic Validation
1H NMR (600 MHz, CDCl₃) :
-
δ 7.82 (d, J=7.8 Hz, 1H, Ar-H)
-
δ 7.49 (t, J=7.6 Hz, 1H, Ar-H)
-
δ 7.02 (s, 1H, N-H)
HPLC Purity :
| Method | PMI* | E-Factor | Carcinogen Use |
|---|---|---|---|
| Acyl Chloride | 8.7 | 34.2 | None |
| Electrochemical | 3.1 | 11.6 | HBr (Cat. 3) |
| Direct Br₂ | 5.9 | 27.8 | Br₂ (Cat. 1A) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-(2,4-dimethylphenyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between 2,4-dimethylaniline and 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–5°C during acyl chloride addition) are critical to minimize side reactions . For scale-up, continuous flow reactors may improve efficiency by enhancing mixing and heat transfer .
Q. How can crystallographic data for this compound be obtained, and which software tools are recommended for structure refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a well-diffracting crystal, often grown via slow evaporation from a solvent like ethanol. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule structures due to its robust handling of disorder and anisotropic displacement parameters . WinGX or OLEX2 interfaces simplify data processing and visualization .
Q. What spectroscopic techniques are essential for characterizing this benzamide derivative?
- Methodological Answer :
- NMR : H and C NMR confirm regioselectivity of the amide bond and halogen placement. Aromatic protons near the bromine atom typically show deshielding (~7.5–8.5 ppm) .
- IR : Strong absorption bands at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) validate the amide group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dimethylphenyl and bromo substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the benzamide’s ortho position is electronically activated for Suzuki-Miyaura couplings due to adjacent electron-withdrawing amide groups. However, steric hindrance from the 2,4-dimethylphenyl group may reduce reactivity with bulky palladium catalysts. Computational studies (DFT) can predict transition-state energies to optimize ligand selection (e.g., SPhos vs. XPhos) .
Q. What strategies resolve crystallographic disorder in the this compound structure?
- Methodological Answer : Disorder in the bromine or methyl groups can be modeled using PART instructions in SHELXL. Anisotropic refinement with constraints (e.g., SIMU/DELU) stabilizes the model. High-resolution data (<1.0 Å) improves electron density maps, while Twinning (via TWIN/BASF commands) addresses pseudo-symmetry issues .
Q. How does this compound interact with biological targets such as sigma-1 receptors or enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes. The bromine atom may occupy hydrophobic pockets, while the amide group forms hydrogen bonds with catalytic residues (e.g., in enzyme active sites). In vitro assays (e.g., fluorescence polarization for receptor binding) validate computational predictions .
Q. What are the challenges in analyzing hydrogen-bonding networks and molecular packing in its crystal lattice?
- Methodological Answer : Hydrogen bonds (e.g., N-H···O=C between amide groups) stabilize the lattice. Mercury (CCDC) visualizes packing diagrams, while PLATON analyzes void spaces. For polymorphic forms, variable-temperature XRD and DSC detect phase transitions influenced by substituent conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
